

An In-Depth Technical Guide to 2-(4-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Nitrophenoxy)propanoic acid**

Cat. No.: **B077076**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, safety, and potential applications of **2-(4-nitrophenoxy)propanoic acid**. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering expert insights into the nuances of handling and utilizing this compound.

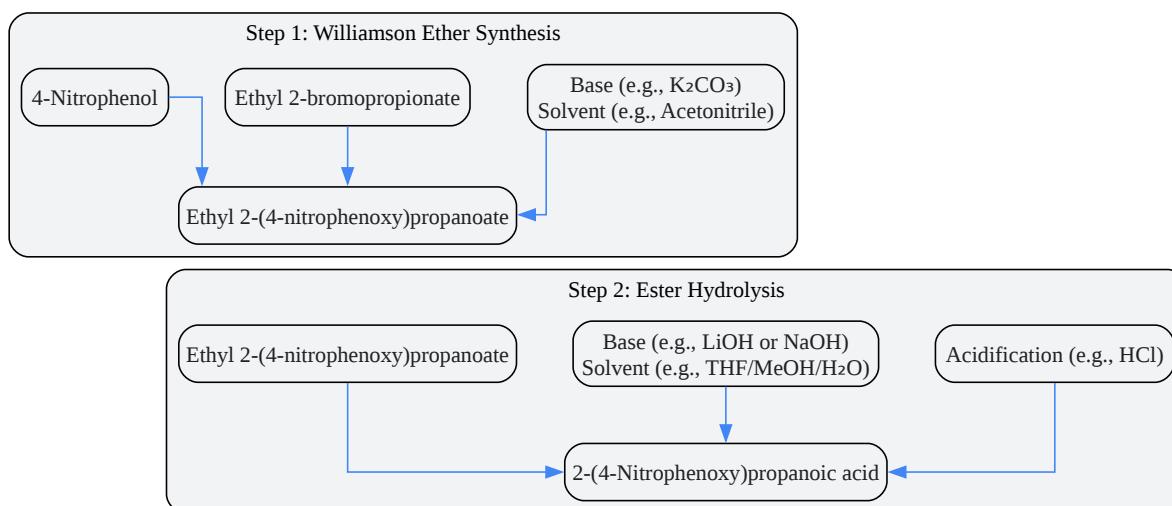
Core Chemical Identity and Physical Properties

2-(4-Nitrophenoxy)propanoic acid, with the CAS number 13794-10-0, is a carboxylic acid derivative featuring a nitro-substituted phenoxy group. Its core structure is comprised of a propanoic acid moiety linked via an ether bond to a 4-nitrophenyl group.

Table 1: Chemical Identifiers and Core Properties of **2-(4-Nitrophenoxy)propanoic acid**

Property	Value	Source(s)
IUPAC Name	2-(4-nitrophenoxy)propanoic acid	[1]
CAS Number	13794-10-0	[1] [2] [3]
Molecular Formula	C ₉ H ₉ NO ₅	[1] [2]
Molecular Weight	211.17 g/mol	[1] [2] [3]
Canonical SMILES	CC(C(=O)O)OC1=CC=C(C=C1)--INVALID-LINK--[O-]	[1] [3]
InChIKey	OYYFEDUOOFSGUM-UHFFFAOYSA-N	[1]

A critical point of clarification is the distinction between **2-(4-nitrophenoxy)propanoic acid** and its isomer, 2-(4-nitrophenyl)propanoic acid (CAS 19910-33-9). The latter compound features a direct carbon-carbon bond between the phenyl ring and the propanoic acid backbone, leading to significantly different chemical and physical properties. Researchers should exercise caution to ensure they are working with the correct isomer.[\[4\]](#)[\[5\]](#)[\[6\]](#)


Table 2: Physicochemical Properties of **2-(4-Nitrophenoxy)propanoic acid**

Property	Value	Source(s)
Melting Point	130-140 °C	[7]
Boiling Point	395.1±17.0 °C (Predicted)	[7]
Density	1.377±0.06 g/cm ³ (Predicted)	[7]
pKa	2.97±0.10 (Predicted)	
LogP	1.4467 (Computed)	[3]
Storage Temperature	Room Temperature; Sealed in dry conditions (2-8°C for long-term)	[3]

Synthesis and Mechanistic Considerations

While a direct, peer-reviewed synthesis protocol for **2-(4-nitrophenoxy)propanoic acid** is not readily available in the surveyed literature, a reliable synthetic route can be extrapolated from the preparation of the closely related compound, **2-methyl-2-(4-nitrophenoxy)propanoic acid**. [8][9] The proposed synthesis is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-(4-nitrophenoxy)propanoic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)propanoate

- To a solution of 4-nitrophenol in a suitable polar aprotic solvent such as acetonitrile, add a slight excess of a weak base, for example, potassium carbonate. The base acts as a proton scavenger, deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.
- Add ethyl 2-bromopropionate dropwise to the reaction mixture. The use of the bromo-ester is a common and effective choice for this type of alkylation.
- Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for heating is to overcome the activation energy of the S_N2 reaction.
- Upon completion, cool the reaction mixture and pour it into cold water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)propanoate.

Step 2: Hydrolysis to **2-(4-Nitrophenoxy)propanoic acid**

- Dissolve the crude ester from the previous step in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. This solvent system ensures the solubility of both the ester and the hydrolysis reagent.
- Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide. The hydroxide ions will act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester.
- Stir the mixture at room temperature for several hours until the hydrolysis is complete, as indicated by TLC.
- Remove the organic solvents under reduced pressure.
- Acidify the remaining aqueous solution with a dilute strong acid, such as 10% hydrochloric acid, to protonate the carboxylate salt and precipitate the desired carboxylic acid.

- Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform or an ethanol/water mixture.

Spectroscopic Profile

Experimental spectroscopic data for **2-(4-nitrophenoxy)propanoic acid** is not widely available. However, based on its chemical structure, a predicted spectroscopic profile can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the propanoic acid backbone, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons on the nitro-substituted ring will likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The methine proton, being adjacent to an oxygen atom, will likely be a quartet deshielded to around 4.5-5.0 ppm. The methyl protons would appear as a doublet further upfield, around 1.5-2.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, typically above 10 ppm.
- ^{13}C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic carbons (in the 110-160 ppm range, with the carbon bearing the nitro group being significantly downfield), the methoxy carbon (around 70-80 ppm), and the methyl carbon (around 15-25 ppm). A predicted ^{13}C NMR spectrum for the trimethylsilyl (TMS) derivative of the compound is available, which can provide some indication of the chemical shifts of the core structure.[\[10\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-(4-nitrophenoxy)propanoic acid** would be characterized by several key absorption bands:

- A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .

- A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
- Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
- C-O stretching vibrations for the ether linkage and the carboxylic acid, appearing in the 1000-1300 cm⁻¹ region.
- C-H stretching and bending vibrations for the aromatic ring and the aliphatic chain.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (211.17). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the propanoic acid moiety, and cleavage of the ether bond.

Safety and Handling

Based on available Safety Data Sheets (SDS), **2-(4-nitrophenoxy)propanoic acid** should be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard Information for **2-(4-Nitrophenoxy)propanoic acid**

Hazard Statement	Description
H302	Harmful if swallowed.
H315	Causes skin irritation.
H319	Causes serious eye irritation.
H335	May cause respiratory irritation.

Source: The GHS classifications are for the related compound 2-(2-Nitrophenoxy)propanoic acid, as a specific GHS classification for the 4-nitro isomer was not found. However, due to structural similarity, similar precautions are advised.

Precautionary Measures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Potential Applications in Research and Drug Development

The structural motifs within **2-(4-nitrophenoxy)propanoic acid** suggest its potential utility as a building block in medicinal chemistry and drug discovery.

Bioisostere of Fibrates

A closely related compound, 2-methyl-**2-(4-nitrophenoxy)propanoic acid**, has been investigated for its antidyslipidemic activity.[8][9][11] It is considered a bioisostere of clofibrate acid, a member of the fibrate class of drugs used to lower plasma triglycerides.[8][9][11] This suggests that **2-(4-nitrophenoxy)propanoic acid** could serve as a scaffold or intermediate for the synthesis of novel compounds targeting lipid metabolism disorders. The fibric acid pharmacophore is a key area of interest for developing therapeutics against dyslipidemia, heart disease, and diabetic complications.[8][9][11]

Precursor for Other Biologically Active Molecules

Propanoic acid derivatives are a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxypropanoic acid scaffold is a key component of herbicides and other agrochemicals.[12] The presence of a nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to generate libraries of new chemical entities for biological screening.

Conclusion

2-(4-Nitrophenoxy)propanoic acid is a compound with a well-defined chemical structure and predictable properties. While experimental data, particularly spectroscopic information, is not extensively documented in publicly accessible databases, its synthesis and characteristics can be reliably inferred from related compounds and general chemical principles. Its structural similarity to known pharmacophores, such as the fibrates, makes it a compound of interest for further investigation in the field of medicinal chemistry. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure its safe handling and use in a research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Nitrophenoxy)propanoic acid | C9H9NO5 | CID 3805139 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR [m.chemicalbook.com]
- 6. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 7. 13794-10-0 CAS MSDS (2-(4-NITROPHENOXY)PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. spectrabase.com [spectrabase.com]
- 11. scispace.com [scispace.com]
- 12. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(4-Nitrophenoxy)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077076#2-4-nitrophenoxy-propanoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com